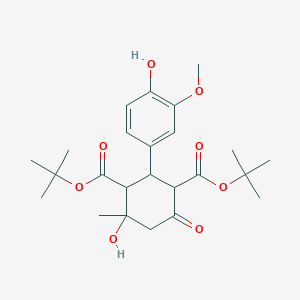
1,3-DI-TERT-BUTYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DI-TERT-BUTYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 1,3-DI-TERT-BUTYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the core cyclohexane structure, followed by the introduction of tert-butyl groups, hydroxyl groups, and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1,3-DI-TERT-BUTYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties. Additionally, it may have industrial applications in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DI-TERT-BUTYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups may play a role in its binding to target molecules, while the tert-butyl groups could influence its overall stability and reactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-DI-TERT-BUTYL 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE can be compared with other similar compounds that have a cyclohexane core and multiple functional groups. Similar compounds might include those with different substituents or variations in the functional groups. The uniqueness of this compound lies in its specific combination of tert-butyl, hydroxyl, and methoxyphenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
459155-59-0 |
|---|---|
Molecular Formula |
C24H34O8 |
Molecular Weight |
450.5g/mol |
IUPAC Name |
ditert-butyl 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C24H34O8/c1-22(2,3)31-20(27)18-15(26)12-24(7,29)19(21(28)32-23(4,5)6)17(18)13-9-10-14(25)16(11-13)30-8/h9-11,17-19,25,29H,12H2,1-8H3 |
InChI Key |
NEGISBZIWNYBCL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)O)OC)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)O)OC)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















